molecular formula C8H8N2O2S B2994226 3-Amino-5-(methylsulfonyl)benzonitrile CAS No. 1262544-23-9

3-Amino-5-(methylsulfonyl)benzonitrile

Cat. No.: B2994226
CAS No.: 1262544-23-9
M. Wt: 196.22
InChI Key: GAIKNNNUQMHUSE-UHFFFAOYSA-N
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Description

3-Amino-5-(methylsulfonyl)benzonitrile is an organic compound with the molecular formula C8H8N2O2S It is a derivative of benzonitrile, characterized by the presence of an amino group at the third position and a methylsulfonyl group at the fifth position on the benzene ring

Scientific Research Applications

3-Amino-5-(methylsulfonyl)benzonitrile has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development and as a building block for active pharmaceutical ingredients.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Safety and Hazards

“3-Amino-5-(methylsulfonyl)benzonitrile” is classified as Acute Tox. 4 Oral, indicating it may be harmful if swallowed . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-(methylsulfonyl)benzonitrile typically involves the nitration of a suitable precursor followed by reduction and sulfonation reactions. One common method includes the following steps:

    Nitration: Benzonitrile is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Sulfonation: The resulting amino compound is sulfonated using methylsulfonyl chloride in the presence of a base such as pyridine to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-(methylsulfonyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrile group can be reduced to an amine using hydrogenation or other reducing agents.

    Substitution: The amino and methylsulfonyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to primary amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 3-Amino-5-(methylsulfonyl)benzonitrile involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and participate in nucleophilic reactions, while the methylsulfonyl group can enhance the compound’s solubility and reactivity. These interactions contribute to the compound’s biological and chemical activities.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-4-(methylsulfonyl)benzonitrile
  • 3-Amino-5-(ethylsulfonyl)benzonitrile
  • 3-Amino-5-(methylthio)benzonitrile

Uniqueness

3-Amino-5-(methylsulfonyl)benzonitrile is unique due to the specific positioning of the amino and methylsulfonyl groups, which influence its reactivity and potential applications. Compared to similar compounds, it may exhibit distinct chemical and biological properties, making it valuable for targeted research and industrial applications.

Properties

IUPAC Name

3-amino-5-methylsulfonylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2S/c1-13(11,12)8-3-6(5-9)2-7(10)4-8/h2-4H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAIKNNNUQMHUSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=CC(=C1)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262544-23-9
Record name 3-amino-5-methanesulfonylbenzonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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